4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline

描述

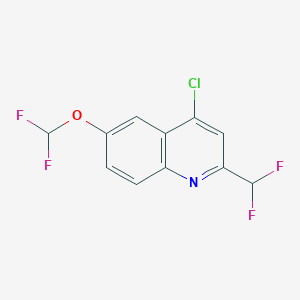

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by three distinct substituents: a chlorine atom at position 4, a difluoromethoxy group (-OCF2H) at position 6, and a difluoromethyl group (-CF2H) at position 2. This compound combines halogenation and fluorinated alkoxy/alkyl groups, which are known to enhance bioavailability, metabolic stability, and target-binding affinity in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

4-chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4NO/c12-7-4-9(10(13)14)17-8-2-1-5(3-6(7)8)18-11(15)16/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJCXGJSGNMOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Quinoline Formation

The quinoline scaffold is commonly constructed through cyclization reactions starting from substituted aniline or acetophenone derivatives. A classical approach involves:

- Condensation of substituted anilines (e.g., 3,4-dimethoxyaniline or related derivatives) with malonate esters or ethoxymethylene malonate to form quinoline intermediates.

- Heating and cyclization under controlled conditions to yield hydroxyquinoline intermediates.

- Subsequent functional group manipulations to introduce desired substituents.

For example, a method for related quinolines involves:

| Step | Reaction Type | Starting Material | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | 3,4-Dimethoxyaniline + ethoxymethylene malonate | Michael addition product |

| 2 | Cyclization & heating | Above intermediate | 4-hydroxyquinoline derivative |

| 3 | Hydrolysis & decarboxylation | Hydroxyquinoline ester | 4-hydroxyquinoline compound |

This method can be adapted for difluorinated analogues by substituting appropriate fluorinated precursors.

Introduction of the Difluoromethoxy Group at Position 6

The difluoromethoxy substituent is introduced by nucleophilic substitution or direct functionalization methods:

- Reaction of a hydroxyquinoline intermediate (with a hydroxyl group at position 6) with difluoromethyl ether reagents or difluoromethoxy sources under basic or catalytic conditions.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Microwave-assisted synthesis has been reported to improve reaction rates and yields, using catalysts like N-doped graphene quantum dots/CoFe₂O₄ nanocomposites.

Introduction of the Difluoromethyl Group at Position 2

Difluoromethylation is a more recent and challenging transformation due to the reactivity of difluoromethylating agents. Strategies include:

- Late-stage difluoromethylation using reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or TMSCF₂H (trimethylsilyl difluoromethane).

- Transition metal-catalyzed cross-coupling reactions with aryl halides or quinoline derivatives to install the difluoromethyl group.

- Decarboxylation steps to convert difluoroacetate intermediates into difluoromethylated products.

A representative synthetic sequence involves:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Coupling of aryl iodide with TMS-difluoroacetate | Pd or Cu catalyst | Mild heating | α-Difluoroacetate intermediate |

| Hydrolysis and decarboxylation | Heat, base | Elevated temperature | Difluoromethylated arene |

This approach is effective for electron-deficient heteroarenes such as quinolines.

Optimization and Purification

Optimization of reaction conditions involves:

- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid over-substitution or decomposition.

- Using inert atmospheres (N₂ or Ar) to stabilize sensitive intermediates.

- Employing microwave-assisted synthesis to reduce reaction times and increase yields.

- Purification by crystallization or chromatographic techniques (reverse-phase HPLC with C18 columns) to achieve high purity (>95%).

Analytical methods for validation include:

| Technique | Purpose | Key Features |

|---|---|---|

| Reverse-phase HPLC | Purity assessment | Mobile phase: acetonitrile/water + 0.1% TFA |

| ^1H, ^13C, ^19F NMR | Structural confirmation | Chemical shifts for difluoromethoxy (~75–80 ppm in ^19F) |

| IR spectroscopy | Functional group identification | Nitrile stretch ~2220 cm⁻¹, C–F stretches 1100–1250 cm⁻¹ |

| High-resolution mass spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]^+ |

Summary Table of Preparation Steps

| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Quinoline core formation | Condensation of substituted aniline with ethoxymethylene malonate; heating | 60–75 | Adaptable for fluorinated precursors |

| 2 | Hydroxyquinoline intermediate formation | Hydrolysis and decarboxylation | 70–80 | Intermediate for substitution |

| 3 | Chlorination at position 4 | POCl₃ + Iodine, 93–95 °C | ~80 | High purity product |

| 4 | Difluoromethoxy substitution at position 6 | Difluoromethyl ether reagent, DMF or EtOH, microwave-assisted | 70–92 | Microwave improves yield and time |

| 5 | Difluoromethylation at position 2 | Pd or Cu-catalyzed coupling with TMSCF₂H, hydrolysis, decarboxylation | 65–85 | Late-stage functionalization |

化学反应分析

Types of Reactions

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Thionyl chloride, difluoromethyl ether, and difluoromethyl iodide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

科学研究应用

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

作用机制

The mechanism of action of 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Position 2 Substituents

Analysis :

- The difluoromethyl group (-CF2H) in the target compound is less electron-withdrawing and less lipophilic than the trifluoromethyl (-CF3) group in its analog . This may improve solubility and reduce off-target interactions in biological systems.

- Replacement of -CF3 with -CF2H could lower metabolic degradation rates, as -CF2H is more stable toward oxidative processes .

Position 6 Substituents

Analysis :

- Compared to methoxy (-OCH3) , -OCF2H significantly improves resistance to hydrolysis and oxidative metabolism, extending half-life in vivo .

Position 4 Substituents

Most analogs retain a chlorine atom at position 4, which is critical for electronic stabilization of the quinoline ring and intermolecular interactions (e.g., halogen bonding). For example:

- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-26-4) leverages the chloro group for synthetic versatility in pharmaceutical intermediates .

- 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (Thermo Scientific) introduces a hydroxyl group, enabling hydrogen bonding in antimicrobial agents .

生物活性

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of halogen substituents (chlorine and difluoromethyl groups) enhances its lipophilicity and potentially its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various signaling pathways and enzymatic activities, leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can act on various receptors, influencing cellular responses to growth factors or hormones.

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells, enhancing its anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung adenocarcinoma), HT-29 (colon carcinoma), and U87MG (glioblastoma).

- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 20 µM, indicating moderate to potent antiproliferative effects compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 10 to 50 µg/mL, suggesting potential as an antibacterial agent.

Comparative Studies

Comparative studies with other quinoline derivatives have highlighted the unique properties of this compound.

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | C₁₄H₉ClF₂N₂O | 5 - 20 µM | 10 - 50 µg/mL |

| 7-Fluoroquinoline | C₉H₆F₁N | 10 - 30 µM | 15 - 60 µg/mL |

| 8-Hydroxyquinoline | C₉H₇NO | 8 - 25 µM | 12 - 55 µg/mL |

Case Studies

- Study on Antitumor Effects : A study conducted on the effect of this compound on human cancer cell lines demonstrated a dose-dependent response leading to significant apoptosis in treated cells.

- Antimicrobial Efficacy : Another investigation evaluated the compound against resistant bacterial strains, showing promising results that could lead to new antibiotic therapies.

常见问题

Q. What are the common synthetic routes for preparing 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation, nucleophilic substitution, and functional group protection. For example, chlorination at the 4-position of the quinoline core can be achieved using POCl₃ under reflux conditions, while difluoromethoxy groups are introduced via nucleophilic displacement with difluoromethylating agents like ClCF₂O− intermediates. Reaction temperature and stoichiometric control are critical for minimizing side products (e.g., over-chlorination) .

- Key Optimization Parameters :

| Step | Reagent | Temperature | Yield Range |

|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 60–75% |

| Difluoromethoxy introduction | ClCF₂OK | 80°C | 40–55% |

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Characterization requires ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~160 ppm for CF₂ in ¹⁹F NMR) and HPLC-MS (≥95% purity threshold). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels). Use molecular docking to predict binding affinities to targets like DNA gyrase or topoisomerases, leveraging structural analogs (e.g., fluoroquinolones) .

Advanced Research Questions

Q. How does the substitution pattern (Cl, CF₂O, CF₂CH₃) influence structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer : The 4-Cl and 6-CF₂O groups enhance membrane permeability and target binding (e.g., bacterial DNA gyrase). Comparative SAR studies with analogs (Table 1) show that CF₂CH₃ at position 2 increases lipophilicity (logP ~3.2), improving bioavailability but potentially raising toxicity . Table 1 : Bioactivity of Structural Analogs

| Compound | Substitution | MIC (µg/mL) E. coli | logP |

|---|---|---|---|

| Target Compound | 4-Cl, 6-CF₂O, 2-CF₂CH₃ | 0.5 | 3.2 |

| Analog A | 4-F, 6-OCH₃, 2-CH₃ | 8.0 | 2.1 |

| Analog B | 4-Br, 6-CF₃O, 2-CF₃ | 0.3 | 3.5 |

Q. What strategies resolve contradictions in solubility data across studies?

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer : Perform ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to block hydroxylation. Validate with LC-MS/MS metabolite profiling in hepatocyte models .

Q. What synthetic modifications mitigate hydrolysis of the difluoromethoxy group under physiological conditions?

- Methodological Answer : Replace -OCF₂H with -OCF₂CF₂H (perfluoroethyl) or stabilize via intramolecular H-bonding (e.g., ortho-substituted amines). Monitor stability in simulated gastric fluid (SGF) and PBS using HPLC-UV at 37°C over 24h .

Experimental Design & Data Analysis

Q. How to design a kinetic study to compare inhibitory potency against related enzymes?

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply non-linear regression (Hill equation) with outlier detection (Grubbs’ test). Use bootstrap resampling to estimate 95% confidence intervals for IC₅₀ values. Software like GraphPad Prism or R/Bioconductor is ideal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。